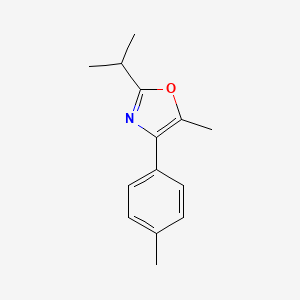
tert-Butyl (E)-(2-(4-chlorostyryl)phenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (E)-(2-(4-chlorostyryl)phenyl)carbamate: is an organic compound that features a tert-butyl carbamate group attached to a phenyl ring, which is further substituted with a 4-chlorostyryl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (E)-(2-(4-chlorostyryl)phenyl)carbamate typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 4-chlorostyrene and 2-bromophenyl tert-butyl carbamate.
Coupling Reaction: A palladium-catalyzed Heck reaction is employed to couple 4-chlorostyrene with 2-bromophenyl tert-butyl carbamate. This reaction is typically carried out in the presence of a base such as triethylamine and a palladium catalyst like Pd(PPh3)4 in a solvent such as DMF (dimethylformamide) at elevated temperatures.
Purification: The crude product is purified using column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for cost, yield, and safety. Continuous flow reactors and automated systems might be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: tert-Butyl (E)-(2-(4-chlorostyryl)phenyl)carbamate can undergo oxidation reactions, particularly at the styryl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: The compound can be reduced, especially at the styryl double bond, to yield the corresponding saturated derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) for epoxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated derivatives.
Substitution: Nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl (E)-(2-(4-chlorostyryl)phenyl)carbamate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.
Biology
The compound may be explored for its potential biological activities. The presence of the carbamate group suggests it could act as a prodrug, releasing active amines under physiological conditions.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. The styryl group is known to interact with various biological targets, and the carbamate group can enhance the compound’s stability and bioavailability.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism by which tert-Butyl (E)-(2-(4-chlorostyryl)phenyl)carbamate exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to the release of active amines from the carbamate group. The styryl group could participate in π-π interactions or hydrogen bonding with biological targets, influencing the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl (E)-(2-(4-bromostyryl)phenyl)carbamate
- tert-Butyl (E)-(2-(4-methylstyryl)phenyl)carbamate
- tert-Butyl (E)-(2-(4-fluorostyryl)phenyl)carbamate
Uniqueness
tert-Butyl (E)-(2-(4-chlorostyryl)phenyl)carbamate is unique due to the presence of the 4-chlorostyryl group, which can impart distinct electronic and steric properties compared to other substituents. This uniqueness can influence the compound’s reactivity and interactions in various applications, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C19H20ClNO2 |
|---|---|
Molekulargewicht |
329.8 g/mol |
IUPAC-Name |
tert-butyl N-[2-[(E)-2-(4-chlorophenyl)ethenyl]phenyl]carbamate |
InChI |
InChI=1S/C19H20ClNO2/c1-19(2,3)23-18(22)21-17-7-5-4-6-15(17)11-8-14-9-12-16(20)13-10-14/h4-13H,1-3H3,(H,21,22)/b11-8+ |
InChI-Schlüssel |
HTBXAVUTXOZHKR-DHZHZOJOSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1/C=C/C2=CC=C(C=C2)Cl |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1C=CC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


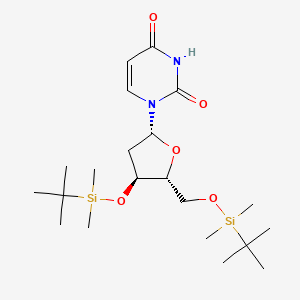
![2-hydroxy-N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]ethanethioamide](/img/structure/B12864476.png)

![tert-Butyl ((1H-pyrrolo[2,3-c]pyridin-5-yl)methyl)carbamate](/img/structure/B12864488.png)
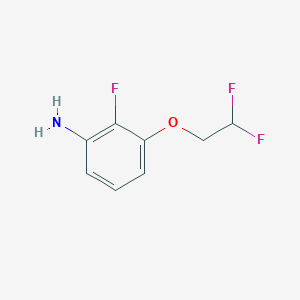


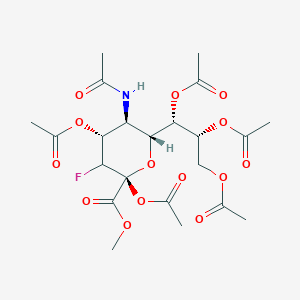
![[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-yl] methanol](/img/structure/B12864515.png)
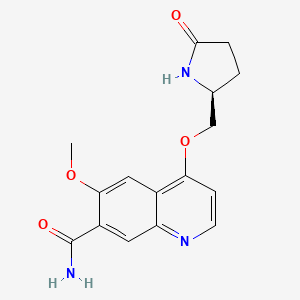
![1-Hydroxy-11-(4-hydroxyphenyl)-3-methyl-6,7,8,9-tetrahydropyridazino[1,2-a]indazol-10-ium](/img/structure/B12864524.png)
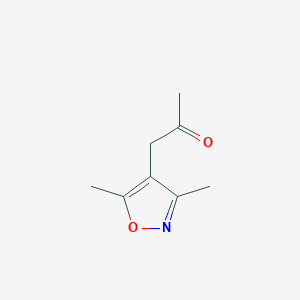
![2-Chloro-7-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B12864543.png)
